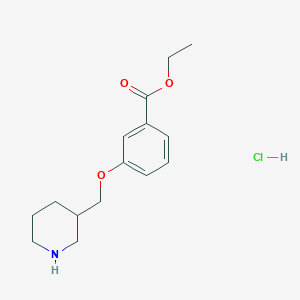![molecular formula C22H30BrN3O3 B1441883 8-ブロモ-4-(ジプロピルカルバモイル)-3H-ベンゾ[b]アゼピン-2-イル)カルバミン酸tert-ブチル CAS No. 1226791-82-7](/img/structure/B1441883.png)
8-ブロモ-4-(ジプロピルカルバモイル)-3H-ベンゾ[b]アゼピン-2-イル)カルバミン酸tert-ブチル
説明
Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H30BrN3O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
パラジウム触媒によるN-Boc保護アニリンの合成
この化合物は、パラジウム触媒によるN-Boc保護アニリンの合成に使用されます。tert-ブチル基はアミンの保護基として作用し、分子内の他の部位で選択的な反応が起こることを可能にします。 これは、特定の官能基を特定の反応から保護する必要がある、複雑な有機化合物の多段階合成において特に有用です .
テトラ置換ピロールの合成
この化合物は、C-3位にエステルまたはケトン基で官能化されたテトラ置換ピロールの合成に用途があります。 ピロールは、様々な生物活性天然物に存在するため、医薬品化学において重要です .
有機ビルディングブロック
有機ビルディングブロックとして、この化合物は幅広い化学合成のための汎用性の高い出発点となります。 その構造はさらなる官能基化を可能にし、医薬品や他の有機化合物の開発における貴重な試薬となっています .
クロスカップリング反応
これはクロスカップリング反応に使用され、これは金属触媒を使用して2つの有機基を結合させる反応の一種です。 これらの反応は、新しい炭素-炭素結合を生成する上で基本であり、医薬品業界で広く使用されています .
ペプチド合成における保護基
ペプチド合成では、tert-ブチル部分はしばしばカルボン酸の保護基として使用されます。 これは不要な副反応を防ぎ、ペプチド鎖に影響を与えることなく、穏やかな酸性条件下で除去できます .
材料科学研究
臭素とカルバミン酸エステル官能基は、特に特定の機械的および化学的特性を必要とする新規ポリマーやコーティングの開発における、材料科学研究の候補となります .
神経化学研究
特定の生物活性化合物との構造的類似性から、研究者は神経化学研究におけるその使用を探求しており、潜在的に新しい神経伝達物質アナログまたは受容体モジュレーターの発見につながる可能性があります .
農業化学
農業化学では、このような化合物は、特定の標的行動のための構造的特徴を必要とする、殺虫剤や除草剤を含む新しい農薬の前駆体として、その潜在的な使用について調査することができます .
特性
IUPAC Name |
tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXSHYWOXQLMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)




![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)



![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)


